molecular formula C10H10O3 B6614782 2-acetyl-5-methylbenzoic acid CAS No. 858842-74-7

2-acetyl-5-methylbenzoic acid

Cat. No. B6614782
CAS RN: 858842-74-7
M. Wt: 178.18 g/mol
InChI Key: GMGHEOQWYJENCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-5-methylbenzoic acid (2-AMB) is a naturally occurring organic compound belonging to the class of aromatic carboxylic acids. It is a white, crystalline solid with a molecular weight of 170.1 g/mol and a melting point of around 130-131°C. 2-AMB is found in various plants and is used as a flavoring agent in food and drinks. It is also used in the production of pharmaceuticals, cosmetics, and other industrial products.

Scientific Research Applications

2-acetyl-5-methylbenzoic acid has been studied extensively in scientific research for its potential applications in medicine, cosmetics, and other industrial products. It has been found to have anti-inflammatory and anti-bacterial properties, and has been used in the treatment of various skin conditions, such as acne and psoriasis. 2-acetyl-5-methylbenzoic acid has also been studied for its potential use as an antioxidant and as a therapeutic agent in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 2-acetyl-5-methylbenzoic acid is not yet fully understood. However, it is believed that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation. In addition, 2-acetyl-5-methylbenzoic acid has been shown to inhibit the production of reactive oxygen species (ROS), which are associated with oxidative stress and cell damage.
Biochemical and Physiological Effects
2-acetyl-5-methylbenzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and cell damage caused by oxidative stress, and to inhibit the production of ROS. In addition, 2-acetyl-5-methylbenzoic acid has been found to possess anti-bacterial and anti-fungal properties, and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-acetyl-5-methylbenzoic acid in lab experiments has several advantages. It is a relatively inexpensive compound and is widely available. In addition, its mechanism of action is well-understood, making it a useful tool for researchers studying inflammation, oxidative stress, and other biological processes. However, 2-acetyl-5-methylbenzoic acid can be toxic in large doses, and so it should be used with caution in laboratory experiments.

Future Directions

2-acetyl-5-methylbenzoic acid has a variety of potential applications in medicine, cosmetics, and other industrial products. In the future, researchers may explore the potential of using 2-acetyl-5-methylbenzoic acid as an antioxidant, anti-inflammatory, and anti-bacterial agent. In addition, further research may be conducted to investigate the potential of 2-acetyl-5-methylbenzoic acid to inhibit the growth of cancer cells, as well as its potential use in the treatment of other diseases, such as Alzheimer’s disease. Finally, further research is needed to better understand the exact mechanism of action of 2-acetyl-5-methylbenzoic acid and its potential side effects.

Synthesis Methods

2-acetyl-5-methylbenzoic acid can be synthesized in a variety of ways, including the direct esterification of 5-methylbenzoic acid and acetic anhydride, the reaction of 5-methylbenzoic acid and acetic acid in the presence of a strong acid catalyst, and the reaction of 5-methylbenzoic acid and acetic anhydride in the presence of an acid catalyst.

properties

IUPAC Name

2-acetyl-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGHEOQWYJENCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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